An In-depth Technical Guide to 2,6-Difluoropyridine-4-boronic acid: A Cornerstone Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2,6-Difluoropyridine-4-boronic acid: A Cornerstone Building Block in Modern Drug Discovery
Executive Summary: 2,6-Difluoropyridine-4-boronic acid (CAS No. 401816-16-8) has emerged as a pivotal building block for researchers, scientists, and drug development professionals.[1] Its unique structure, combining the electron-withdrawing properties of a difluorinated pyridine ring with the versatile reactivity of a boronic acid, makes it an invaluable tool in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of its properties, a representative synthesis workflow, its critical application in palladium-catalyzed cross-coupling reactions, and essential safety protocols, underscoring its significance in the construction of novel molecular entities.
Introduction: The Strategic Importance of 2,6-Difluoropyridine-4-boronic acid
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, prevalent in numerous FDA-approved drugs. The strategic introduction of fluorine atoms onto this ring system profoundly alters the molecule's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.
2,6-Difluoropyridine-4-boronic acid capitalizes on these advantages by incorporating the boronic acid functional group, a versatile handle for carbon-carbon bond formation. Boronic acids are generally stable, exhibit low toxicity, and are key partners in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[2][3] This reaction's reliability and broad functional group tolerance have cemented the role of boronic acids like this one as indispensable intermediates in the synthesis of novel drug candidates.[4]
Physicochemical & Structural Properties
The key identifiers and properties of 2,6-Difluoropyridine-4-boronic acid are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 401816-16-8 | [1][5] |
| Molecular Formula | C₅H₄BF₂NO₂ | [1][6] |
| Molecular Weight | 158.90 g/mol | [1][6] |
| Appearance | Solid / White to light yellow powder to crystal | [6] |
| InChI Key | KMEJCVYIVUQTSP-UHFFFAOYSA-N | [1][6] |
| SMILES String | OB(O)c1cc(F)nc(F)c1 | [6] |
Representative Synthetic Pathway
The synthesis of pyridinylboronic acids can be achieved through several established methods, including metal-halogen exchange followed by borylation or palladium-catalyzed cross-coupling. A common and effective strategy for preparing 2,6-Difluoropyridine-4-boronic acid involves the directed ortho-metalation (DoM) of a suitable precursor, followed by quenching with a boron electrophile.
A plausible synthetic route starts from 2,6-difluoropyridine. The process involves a highly reactive organolithium intermediate, which is then trapped with a trialkyl borate ester to form the boronate ester, followed by hydrolysis to yield the final boronic acid.
Caption: A representative workflow for the synthesis of 2,6-Difluoropyridine-4-boronic acid.
Detailed Experimental Protocol (Hypothetical)
Causality: This protocol is based on well-established organometallic principles. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C) is critical to selectively deprotonate the C4 position of 2,6-difluoropyridine, which is the most acidic proton due to the inductive effects of the flanking fluorine atoms. Quenching this highly reactive lithiated intermediate with an electrophilic borate ester like triisopropyl borate efficiently forms the C-B bond. Acidic hydrolysis then cleaves the ester groups to yield the desired boronic acid.
-
Preparation of LDA: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise, maintaining the temperature. Stir for 30 minutes to generate LDA.
-
Lithiation: To the LDA solution, add a solution of 2,6-difluoropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature remains below -70°C. Stir the resulting mixture for 1-2 hours at -78°C.
-
Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Hydrolysis & Isolation: Quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0°C. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 2,6-Difluoropyridine-4-boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of 2,6-Difluoropyridine-4-boronic acid is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[7] This powerful reaction connects the C4 position of the difluoropyridine ring to an aryl, heteroaryl, or vinyl halide (or pseudohalide), enabling the rapid construction of complex biaryl structures that are central to many drug candidates.[8]
Mechanism of the Suzuki-Miyaura Reaction
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7][9] The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.
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Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex [R²-B(OH)₃]⁻, which facilitates this step.[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
Trustworthiness: This protocol outlines a standard, self-validating system for Suzuki-Miyaura coupling. The choice of a palladium catalyst (like Pd(PPh₃)₄ or a more active pre-catalyst), a suitable base, and an appropriate solvent system is critical for success. The reaction is typically monitored by TLC or LC-MS to confirm the consumption of starting materials and the formation of the product.
-
Reaction Setup: To a reaction vessel, add 2,6-Difluoropyridine-4-boronic acid (1.1 eq.), the aryl/heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent mixture. A common system is a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degassing (by sparging with nitrogen or argon) is essential to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to a temperature typically between 80-110°C under an inert atmosphere. Monitor the reaction progress by an appropriate analytical method (TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2,6-Difluoropyridine-4-boronic acid is essential.
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements | H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] H335: May cause respiratory irritation.[1][5] |
| Prevention | P261: Avoid breathing dust.[1][5] P264: Wash skin thoroughly after handling.[1][5] P271: Use only outdoors or in a well-ventilated area.[1][5] P280: Wear protective gloves/eye protection/face protection.[1][5] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[1][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] Recommended to store under an inert atmosphere at 2-8°C. |
Conclusion
2,6-Difluoropyridine-4-boronic acid is a high-value, versatile reagent that empowers medicinal chemists to synthesize novel and complex molecules. Its unique electronic properties, conferred by the difluoropyridine ring, combined with the robust and reliable reactivity of the boronic acid group in Suzuki-Miyaura coupling, make it a critical tool for accelerating drug discovery programs. Understanding its properties, synthesis, and application protocols allows researchers to fully leverage its potential in creating the next generation of therapeutics.
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Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Bohrium. [Link]
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